molecular formula C16H26N4O2 B5638900 N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B5638900
M. Wt: 306.40 g/mol
InChI Key: COJBNPHUAGYHOV-UHFFFAOYSA-N
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Description

The compound "N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide" is a complex molecule with potential for various chemical and physical analyses due to its unique structure. Although direct studies on this compound are not available, research on similar compounds provides valuable insights into its potential synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis methods for complex acetamide derivatives often involve multistep reactions, including cyclization, N-alkylation, and condensation processes. For example, the synthesis of pyrazole derivatives with substitutions at specific positions can be achieved through reactions involving intermediate compounds and specific reagents under controlled conditions (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic techniques such as NMR, IR, and Mass spectra. These analyses confirm the chemical structures and provide insights into the molecular conformations and substituent effects on the overall molecular geometry (Narayana et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to the formation of novel compounds with significant biological activities. The reactivity can be influenced by substituents on the pyrazole ring, facilitating reactions such as cycloaddition and nucleophilic substitution. These reactions can be utilized to synthesize derivatives with potential anti-inflammatory and cytotoxic activities (Rahmouni et al., 2014).

properties

IUPAC Name

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-11(2)20-13(4)14(12(3)17-20)9-18(5)16(22)10-19-8-6-7-15(19)21/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBNPHUAGYHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CN(C)C(=O)CN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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